molecular formula C10H14ClN3O B594625 4-[(6-Chloropyrimidin-4-yl)amino]cyclohexan-1-ol CAS No. 1261230-58-3

4-[(6-Chloropyrimidin-4-yl)amino]cyclohexan-1-ol

Cat. No.: B594625
CAS No.: 1261230-58-3
M. Wt: 227.692
InChI Key: HBKRJPAPPJRKNE-UHFFFAOYSA-N
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Description

4-[(6-Chloropyrimidin-4-yl)amino]cyclohexan-1-ol is a chemical compound that features a cyclohexanol moiety linked to a chloropyrimidine ring via an amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(6-Chloropyrimidin-4-yl)amino]cyclohexan-1-ol typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-[(6-Chloropyrimidin-4-yl)amino]cyclohexan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, and other oxidizing agents.

    Reduction: LiAlH4, sodium borohydride (NaBH4).

    Substitution: Thiols, amines, and other nucleophiles.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of various substituted pyrimidine derivatives.

Scientific Research Applications

4-[(6-Chloropyrimidin-4-yl)amino]cyclohexan-1-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(6-Chloropyrimidin-4-yl)amino]cyclohexan-1-ol involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby affecting downstream signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    6-Amino-4-chloropyrimidine: A precursor in the synthesis of 4-[(6-Chloropyrimidin-4-yl)amino]cyclohexan-1-ol.

    4,6-Dichloropyrimidine: Another precursor used in the synthesis.

    2-Amino-4-chloropyrimidine: A structurally similar compound with different reactivity and applications.

Uniqueness

This compound is unique due to its specific combination of a cyclohexanol moiety and a chloropyrimidine ring, which imparts distinct chemical and biological properties

Properties

IUPAC Name

4-[(6-chloropyrimidin-4-yl)amino]cyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClN3O/c11-9-5-10(13-6-12-9)14-7-1-3-8(15)4-2-7/h5-8,15H,1-4H2,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBKRJPAPPJRKNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1NC2=CC(=NC=N2)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50733674
Record name 4-[(6-Chloropyrimidin-4-yl)amino]cyclohexan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50733674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261230-58-3
Record name 4-[(6-Chloropyrimidin-4-yl)amino]cyclohexan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50733674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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